(S)-1-(5-Fluoropyridin-2-yl)ethanamine chemical properties
(S)-1-(5-Fluoropyridin-2-yl)ethanamine chemical properties
An In-depth Technical Guide to (S)-1-(5-Fluoropyridin-2-yl)ethanamine for Researchers and Drug Development Professionals
Introduction
(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral primary amine that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structural features—a stereogenic center, a fluorinated pyridine ring, and a reactive amine group—make it a highly valuable intermediate for synthesizing complex, high-value molecules. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this one particularly sought after in drug design.[1][2]
This guide provides a comprehensive technical overview of (S)-1-(5-Fluoropyridin-2-yl)ethanamine, created for scientists and professionals in research and drug development. It delves into the compound's core chemical properties, advanced synthesis methodologies, analytical validation techniques, and key applications, with a focus on the scientific rationale behind its use.
Physicochemical and Computational Properties
The fundamental properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine and its common salt forms are essential for its effective use in synthesis. The free base is often used in reactions, while its hydrochloride and dihydrochloride salts offer improved stability and handling characteristics.[3][4]
Table 1: Core Chemical and Computational Properties
| Property | (S)-1-(5-Fluoropyridin-2-yl)ethanamine (Free Base) | (S)-1-(5-Fluoropyridin-2-yl)ethanamine HCl | (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride |
|---|---|---|---|
| CAS Number | 905587-15-7[5] | 1065267-33-5[3] | 1208893-73-5[4] |
| Molecular Formula | C₇H₉FN₂[5][6][7] | C₇H₁₀ClFN₂[3] | C₇H₉N₂F·2HCl[4] |
| Molecular Weight | 140.16 g/mol [5][7] | 176.62 g/mol [3] | 213.08 g/mol [4] |
| SMILES | CC1=NC=C(F)C=C1[5] | CC1=NC=C(Cl)C=C1.[H]Cl[8] | CN.Cl.Cl[4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[7] | Not Available | Not Available |
| logP (calculated) | 1.24[7] | Not Available | Not Available |
| Hydrogen Bond Donors | 1[7] | Not Available | Not Available |
| Hydrogen Bond Acceptors | 2[7] | Not Available | Not Available |
| Rotatable Bonds | 1[7] | Not Available | Not Available |
Synthesis and Manufacturing Insights: A Biocatalytic Approach
The generation of enantiomerically pure chiral amines is a cornerstone of pharmaceutical synthesis. While several chemical methods exist, biocatalysis using transaminase enzymes offers a green, highly selective, and efficient alternative. (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480, underscoring the industrial relevance of its stereoselective production.[9]
A published method highlights the use of an immobilized (S)-selective amine transaminase from Vibrio fluvialis in a continuous flow system.[9] This approach is superior to traditional batch reactions as it allows for continuous production and in-line purification, leading to high enantiomeric excess (>99% ee) and a respectable yield of 35%.[9] The enzyme facilitates the asymmetric amination of the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone.[9][10]
Conceptual Asymmetric Synthesis Workflow
The diagram below illustrates a conceptual workflow for the biocatalytic synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine.
Caption: Biocatalytic synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine.
Experimental Protocol: Biocatalytic Asymmetric Amination
-
Enzyme Immobilization: The (S)-selective amine transaminase is immobilized on a solid support (e.g., agarose-based resin) to enhance stability and enable its use in a continuous flow reactor. This is a critical step for process scalability and reusability.
-
Reaction Mixture Preparation: A buffered solution is prepared containing the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone, a suitable amine donor (such as isopropylamine), and the essential cofactor, pyridoxal 5'-phosphate (PLP).
-
Continuous Flow Reaction: The reaction mixture is continuously pumped through a packed-bed reactor containing the immobilized enzyme at a controlled flow rate and temperature. The residence time in the reactor is optimized to maximize conversion.
-
In-line Purification: The effluent from the reactor, containing the desired product, unreacted substrate, and byproducts, is passed through an in-line purification system, such as simulated moving bed (SMB) chromatography, to isolate the pure (S)-enantiomer.
-
Product Isolation: The purified product fraction is collected, and the solvent is removed under reduced pressure to yield (S)-1-(5-Fluoropyridin-2-yl)ethanamine with high enantiomeric purity.
Analytical Characterization
Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric excess of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[9]
Analytical Validation Workflow
A self-validating analytical workflow ensures the reliability of results. This involves initial method development followed by routine quality control checks.
Caption: HPLC workflow for chiral purity analysis.
Step-by-Step HPLC Protocol
-
Column: A chiral stationary phase is required to separate the enantiomers. Columns based on derivatized cellulose or amylose are commonly effective.
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector at an appropriate wavelength (typically around 260 nm for the pyridine ring).
-
Data Analysis: The retention times of the two enantiomer peaks are used for identification, and the peak areas are integrated to calculate the enantiomeric excess (% ee).
Applications in Research and Drug Development
The primary application of (S)-1-(5-Fluoropyridin-2-yl)ethanamine is as a chiral building block for the synthesis of pharmacologically active molecules.[5][8]
-
Pharmaceutical Intermediates: Its most prominent role is as a key intermediate for the synthesis of the Janus kinase (JAK) 2 inhibitor AZD1480.[9] JAK inhibitors are a class of drugs used to treat myeloproliferative disorders, rheumatoid arthritis, and other inflammatory diseases. The specific (S)-stereochemistry of the amine is crucial for the drug's efficacy and binding to the target enzyme.
-
Asymmetric Synthesis: Beyond specific drug targets, it serves as a versatile synthon in asymmetric synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary amines, allowing for its incorporation into a wide array of molecular scaffolds.
-
Medicinal Chemistry: The 5-fluoropyridine moiety is a privileged structure in drug discovery.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and improve membrane permeability, thereby enhancing the overall pharmacokinetic profile of a drug candidate.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[5][7] | |
| H318 / H319 | Causes serious eye damage / irritation.[5][7] | |
| H335 | May cause respiratory irritation.[5][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[5][7] |
| P264 | Wash skin thoroughly after handling.[11] | |
| P270 | Do not eat, drink or smoke when using this product.[11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Storage Conditions: The compound should be stored in a tightly sealed container in a dark, inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[5] Some suppliers also suggest storage at 4°C under light protection.[7]
Conclusion
(S)-1-(5-Fluoropyridin-2-yl)ethanamine is more than a simple chemical reagent; it is an enabling tool for the creation of advanced pharmaceutical agents. Its value is derived from the precise combination of its stereochemistry and the strategic placement of a fluorine atom on a heterocyclic core. Understanding its properties, synthesis via modern biocatalytic methods, and rigorous analytical validation is key to successfully leveraging this compound in research and development. As the demand for more sophisticated and effective therapeutics grows, the importance of such chiral building blocks will undoubtedly continue to increase.
References
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Appchem. 1-(5-Fluoropyridin-2-yl)ethanamine. [Link]
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ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
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AWS. 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet. [Link]
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PubChem. (S)-1-(2-Fluorophenyl)ethylamine. [Link]
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CAS Common Chemistry. 1-Chloro-2-naphthalenol. [Link]
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MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
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